

# Application Note: Analysis and Isolation of Rehmaionoside B

Author: Smolecule Technical Support Team. Date: February 2026

## Compound Focus: Rehmaionoside B

CAS No.: 104056-83-9

Cat. No.: S640531

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**1. Introduction** **Rehmaionoside B** is a chemical compound identified in *Rehmanniae Radix* (the root of *Rehmannia glutinosa*), a plant fundamental to Traditional Chinese Medicine [1]. It is classified as a rehmaionoside compound and is an isomer of Rehmaionoside A [1]. Its presence varies significantly across different processed forms of *Rehmanniae Radix* (e.g., fresh, raw, prepared, and nine-steamed, nine-dried), with its abundance generally decreasing as the processing complexity increases [1]. This application note consolidates available chemical data and inferred extraction methodologies to support researchers in the isolation and analysis of **Rehmaionoside B**.

**2. Chemical and Physical Properties** The table below summarizes the key identified properties of **Rehmaionoside B**.

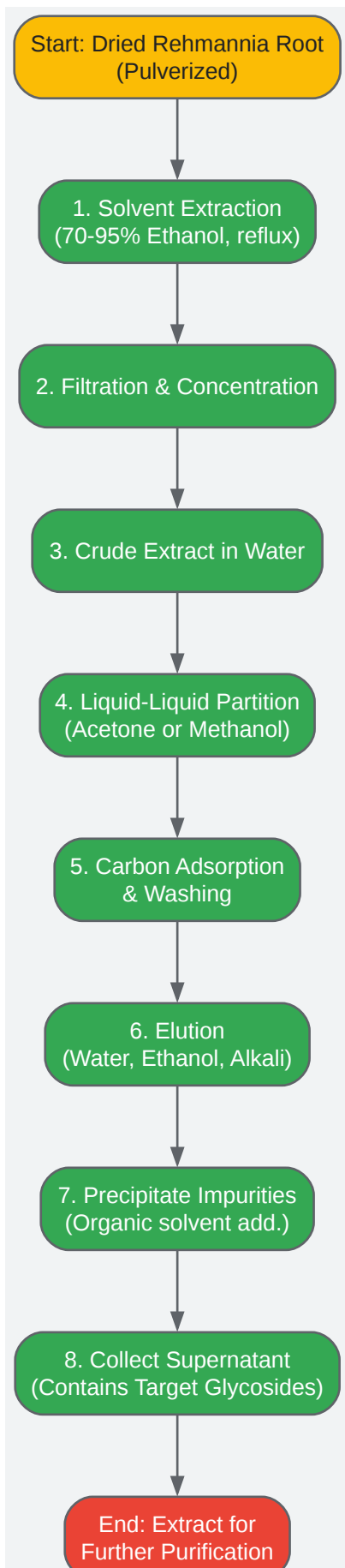
Property	Specification
CAS Number	104056-83-9 [2]
Molecular Formula	C~19~H~34~O~8~ [1] [2]
Molecular Weight	390.47 g/mol [2]

Property	Specification
IUPAC Name	(2S,3R,4S,5S,6R)-2-(((1R,2R)-2-Hydroxy-2-((R,E)-3-hydroxybut-1-en-1-yl)-1,3,3-trimethylcyclohexyl)oxy)-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol [2]
Synonym	Rehmaionoside B [2]
Appearance	Not Available
Storage	2-8°C Refrigerator [2]

**3. Analytical Identification and Characterization** Liquid Chromatography-Mass Spectrometry (LC-MS) is a pivotal technique for identifying and characterizing **Rehmaionoside B** in complex plant extracts.

- **Mass Spectrometric Data:** In positive ion mode, **Rehmaionoside B** shows an  $[M+Na]^+$  ion at  $m/z$  **413.2149** [1].
- **Fragmentation Pattern:** The MS/MS spectrum of this ion exhibits characteristic fragment ions, which are crucial for confirmation.
  - $m/z$  211.1692: Corresponds to the loss of a glucose moiety (162 Da).
  - $m/z$  193.1592: Indicates a subsequent loss of a water molecule (H~2~O).
  - $m/z$  175.1484: Suggests a further loss of another water molecule, indicating the presence of multiple hydroxyl groups in the structure [1].

**4. General Workflow for Extraction from *Rehmanniae Radix*** While a dedicated protocol for **Rehmaionoside B** is not fully detailed, a patent for extracting "total rehmannioside" (a class that includes **Rehmaionoside B**) from *Rehmannia* roots provides a viable and related methodology [3]. The following workflow diagram outlines the key stages of this process.



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**5. Detailed Extraction and Purification Methodology** The following steps elaborate on the general workflow, based on the patent for total rehmannioside extraction [3].

- **5.1. Raw Material Preparation:** Use dried and pulverized Rehmannia root. The specific processing method of the root (raw, prepared, etc.) will influence the final yield of **Rehmaionoside B** [1].
- **5.2. Solvent Extraction:** Extract the powdered root material using 70-95% ethanol solution. The extraction can be performed under reflux. The patent indicates that multiple extractions may be performed to increase yield [3].
- **5.3. Concentration and Re-dissolution:** Combine the ethanol extracts and concentrate them under reduced pressure (e.g., using a rotary evaporator) to obtain a syrup-like residue. Re-dissolve this residue in water to create an aqueous solution [3].
- **5.4. Liquid-Liquid Partition for Impurity Removal:**
  - Add an organic solvent that is miscible with water (e.g., **acetone or methanol**) to the aqueous solution. A volume ratio of 1 part aqueous solution to 0.5-1.5 parts organic solvent is specified [3].
  - This step helps precipitate high-molecular-weight impurities like carbohydrates. The target glycosides, including **Rehmaionoside B**, remain in the liquid phase [3].
- **5.5. Carbon Adsorption Chromatography:**
  - Pass the supernatant from the previous step through a carbon adsorption column.
  - Wash the column first with water to remove residual water-soluble sugars, then with a dilute aqueous ethanol solution (e.g., 5-15%) to elute further impurities [3].
- **5.6. Elution of Target Compounds:** Elute the target total rehmannioside fraction, which contains **Rehmaionoside B**, from the carbon column using a stronger eluent. The patent specifies using **50-95% aqueous ethanol solution**, potentially adjusted to be alkaline with agents like potassium hydroxide, sodium hydroxide, or ammonium hydroxide [3].
- **5.7. Final Purification Step:**
  - Concentrate the eluate from the carbon column.
  - Re-dissolve it in water or a dilute alcohol solution.
  - Add an organic solvent such as **acetone or ethanol** to precipitate any remaining impurities.
  - After standing, the solution separates, with the desired total rehmanniosides (and **Rehmaionoside B**) contained in the supernatant, which is then collected [3].

**6. Quality Control and Analysis** For quality control and to confirm the presence of **Rehmaionoside B** in the final extract, analysts should use the LC-MS parameters and characteristic ions detailed in Section 3. The extract can be compared against a commercially available **Rehmaionoside B** standard for definitive identification and quantification [2].

## Summary and Research Considerations

The information and methodology presented here provide a strong starting point for working with **Rehmaionoside B**. The extraction protocol, while not specific to this single compound, is a validated method for obtaining the class of rehmannonosides to which it belongs.

### Key Considerations for Researchers:

- **Source Material:** The yield of **Rehmaionoside B** is highly dependent on the processing method of the *Rehmanniae Radix* used. **Fresh and raw *Rehmanniae Radix* (FRR and RRR) are reported to have a more abundant and diverse profile of glycosides** compared to heavily processed forms [1].
- **Protocol Gap:** Please note that the provided extraction protocol is generalized for "total rehmannonoside." You may need to optimize parameters such as solvent ratios, extraction time, and temperature specifically for the maximum recovery of **Rehmaionoside B**.
- **Purification:** Further purification steps, such as preparative HPLC, will likely be necessary to isolate pure **Rehmaionoside B** from the total rehmannonoside extract.

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## References

1. Analysis of Differences in the Chemical Composition ... [pmc.ncbi.nlm.nih.gov]
2. CAS No : 104056-83-9 | Product Name : Rehmaionoside B [pharmaffiliates.com]
3. CN1637009A - Extraction process of total rehmannonoside [patents.google.com]

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**Address:** Ontario, CA 91761, United States

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